N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide
Description
This compound is a complex ethanediamide derivative featuring a 1,3-benzodioxole-5-carbonyl moiety attached to a 1,3-oxazolidin-2-ylmethyl group. The benzodioxole group, a cyclic ketal of catechol, is known for its electron-rich aromatic system, which may enhance binding interactions in biological systems .
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(diethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-23(4-2)8-7-21-18(25)19(26)22-12-17-24(9-10-28-17)20(27)14-5-6-15-16(11-14)30-13-29-15/h5-6,11,17H,3-4,7-10,12-13H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXJHHXPDNPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Oxazolidine Ring Formation: The oxazolidine ring is formed by reacting an amino alcohol with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and oxazolidine intermediates are coupled using a suitable linker, such as a carbonyl group, under specific reaction conditions.
Introduction of the Diethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analog, N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide (CHEMENU, 2023), differs in the substituent on the ethanediamide nitrogen:
- Target compound: Diethylaminoethyl group (basic, tertiary amine).
- Analog: Morpholinopropyl group (polar, cyclic ether-amine hybrid).
Key functional group implications :
- The diethylaminoethyl group may confer higher lipophilicity (logP ~2.5–3.0) compared to the morpholinopropyl analog (logP ~1.8–2.2) due to reduced polarity.
- Both substituents enhance water solubility via protonation at physiological pH.
Table 1: Structural and Physicochemical Comparison
Key divergence :
- The diethylaminoethyl group is introduced via nucleophilic substitution or reductive amination, while the morpholinopropyl group requires pre-functionalized morpholine intermediates .
Spectroscopic and Crystallographic Data
Hypothesized activity :
- The diethylaminoethyl group’s basicity could enhance membrane permeability, while the morpholinopropyl analog’s polarity may favor aqueous solubility—a trade-off critical for drug design.
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety , an oxazolidine ring , and a diethylamino group . The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further pharmacological evaluation.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
Anticancer Properties
Recent studies have indicated that compounds related to the benzodioxole structure exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity
In a controlled study, a benzodioxole derivative demonstrated:
- Cell Line Tested : HeLa (cervical cancer)
- IC₅₀ Value : 15 µM after 48 hours of treatment.
- Mechanism of Action : Induction of apoptosis through the mitochondrial pathway.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Compounds containing the benzodioxole moiety have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 32 µg/mL.
- **MIC against Escherichia coli: 64 µg/mL.
These results indicate promising antimicrobial potential, warranting further investigation into the mechanisms involved.
Neuroprotective Effects
Recent research has explored the neuroprotective properties of similar compounds. The diethylamino group is hypothesized to enhance blood-brain barrier permeability, potentially allowing for neuroprotection in models of neurodegenerative diseases.
Experimental Results
In animal models of Parkinson's disease:
- Behavioral Improvements : Significant reduction in motor deficits.
- Biomarkers : Decreased levels of oxidative stress markers in brain tissues.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
